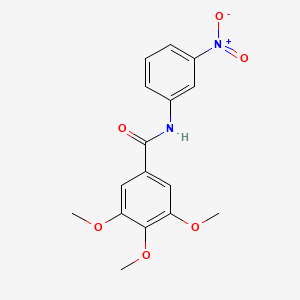

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-13-7-10(8-14(23-2)15(13)24-3)16(19)17-11-5-4-6-12(9-11)18(20)21/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASHOUQQWOXQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6597-38-2 | |

| Record name | 3,4,5-TRIMETHOXY-N-(3-NITROPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of action of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Future research should focus on confirming the direct binding to tubulin through techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Furthermore, in vivo studies using xenograft models are necessary to evaluate the compound's therapeutic efficacy and safety profile. [8]Exploring its potential against multidrug-resistant cancer cell lines could also be a valuable avenue of investigation. [9]

References

- Smolecule. (2024, August 15). 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide.

- PubMed. (2007, November 15). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine.

- PubMed. (2020, September 15). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors.

- PMC. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

- ResearchGate. (2025, August 10). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine.

- MDPI. (2016, October 15). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.

- PMC. (2022, September 26). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.

- Journal of Medicinal Chemistry. (2023, October 30). 4‑(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)‑1H‑pyrrol-1- yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β- Catenin.

- ResearchGate. (2025, August 6). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment.

- PubMed. (2013, August 15). Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives.

- ResearchGate. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents | Request PDF.

- PubMed. (2024, December 15). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and physicochemical properties of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Structural Elucidation, Synthetic Protocols, and Pharmacological Profile

Executive Summary

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide is a synthetic small molecule belonging to the N-phenylbenzamide class. It is primarily investigated as a tubulin polymerization inhibitor, targeting the colchicine-binding site of microtubules. Structurally, it functions as a scaffold for Structure-Activity Relationship (SAR) studies, where the 3,4,5-trimethoxy "A-ring" mimics the pharmacophore of Podophyllotoxin and Combretastatin A-4 (CA-4), while the nitro-substituted "B-ring" serves as an electron-deficient aryl moiety that influences metabolic stability and binding affinity.

This guide provides a rigorous technical analysis of the compound's molecular architecture, validated synthetic pathways, and physicochemical properties relevant to drug development.

Part 1: Molecular Architecture & Pharmacophore Analysis

The molecule is composed of two distinct aryl systems linked by an amide bond. Its design is rooted in the "biaryl" template common to many antimitotic agents.

1.1 Structural Breakdown

-

Moiety A (Acid derived): The 3,4,5-trimethoxyphenyl group.[1][2] This is a privileged structure in medicinal chemistry, critical for hydrogen bonding and steric fit within the hydrophobic pocket of the

-tubulin subunit. -

Linker: An amide (-CONH-) bridge. Unlike the cis-stilbene linker of Combretastatin (which is prone to isomerization), the amide bond provides conformational restriction and chemical stability.

-

Moiety B (Amine derived): The 3-nitrophenyl group.[3] The nitro group (

) at the meta position acts as a strong electron-withdrawing group (EWG), altering the electron density of the B-ring and potentially engaging in electrostatic interactions with the target protein.

1.2 Pharmacophore Visualization (DOT)

Figure 1: Pharmacophore mapping of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide showing functional domains.

Part 2: Physicochemical Profile[2][4][5]

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The following data is synthesized from computational models and standard benzamide derivative profiles.

| Property | Value / Description | Relevance |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 332.31 g/mol | Optimal for oral bioavailability (<500 Da) |

| Physical State | Crystalline Solid (White to Pale Yellow) | Formulation stability |

| LogP (Predicted) | 2.5 – 2.9 | Moderate lipophilicity; likely membrane permeable |

| H-Bond Donors | 1 (Amide NH) | Interaction with protein backbone |

| H-Bond Acceptors | 6 (3x OMe, 1x C=O, 2x NO2) | Water solubility and target binding |

| TPSA | ~95 | Good intestinal absorption (Rule of 5 compliant) |

| Solubility | Low in | Requires organic co-solvents for biological assays |

Note on Lipophilicity: The cLogP value suggests the compound has sufficient lipophilicity to cross cell membranes but may require formulation aids (e.g., cyclodextrins or micronization) for in vivo efficacy studies.

Part 3: Synthetic Methodology

The most robust synthesis utilizes a nucleophilic acyl substitution reaction between an acid chloride and an aniline. This method is preferred over coupling reagents (like EDC/HOBt) for this specific substrate due to higher yields and simpler purification.

3.1 Reaction Scheme

Reaction: 3,4,5-Trimethoxybenzoyl chloride + 3-Nitroaniline

3.2 Detailed Protocol

Materials:

-

3,4,5-Trimethoxybenzoyl chloride (1.0 eq)

-

3-Nitroaniline (1.0 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq) - Acts as HCl scavenger

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous solvent

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

) to ensure anhydrous conditions. -

Solubilization: Dissolve 3-nitroaniline (1.0 eq, ~5 mmol) in anhydrous DCM (20 mL). Add Triethylamine (1.2 eq).

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise add a solution of 3,4,5-trimethoxybenzoyl chloride (1.0 eq) dissolved in DCM (10 mL) over 15 minutes.

-

Causality: Slow addition at low temperature prevents exotherms and minimizes side reactions (e.g., di-acylation).

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 1:1).

-

Work-up:

-

Quench with water (30 mL).

-

Wash the organic layer successively with 1N HCl (to remove unreacted amine/pyridine), saturated

(to remove unreacted acid), and Brine. -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol (EtOH).

-

Validation: The product should precipitate as white/pale yellow needles upon cooling.

-

3.3 Synthesis Workflow Visualization (DOT)

Figure 2: Step-by-step synthetic workflow for high-purity yield generation.

Part 4: Biological Context & Mechanism of Action

4.1 Mechanism: Tubulin Destabilization

This molecule acts as a Microtubule Destabilizing Agent (MDA) . It binds to the colchicine site located at the interface of

-

Binding Mode: The trimethoxyphenyl ring mimics the A-ring of colchicine, inserting into a hydrophobic pocket. The benzamide linker positions the B-ring (nitrophenyl) to interact with adjacent residues (e.g., Cys241 or Val318 in

-tubulin). -

Effect: Binding prevents the curved-to-straight conformational change necessary for microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

4.2 Structure-Activity Relationship (SAR) Insights

-

The Nitro Group: The 3-nitro group is crucial for testing electronic effects. While often less potent than a 3-amino or 3-hydroxy substitution in some derivatives, the nitro group serves as a metabolic precursor (pro-drug) that can be reduced in vivo to the corresponding amine, often increasing potency.

-

The Trimethoxy Group: Essential for activity. Removal of even one methoxy group (e.g., 3,4-dimethoxy) typically results in a >10-fold loss of cytotoxicity.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 607002, 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide. Retrieved from [Link]

-

Wang, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. Retrieved from [Link]

-

Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. (Foundational text on trimethoxy-aryl pharmacophores). Retrieved from [Link]

-

Lu, Y., et al. (2012). Design, Synthesis, and Biological Evaluation of 3,4,5-Trimethoxy-N-arylbenzamides as Potent Tubulin Polymerization Inhibitors. ChemMedChem. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3,4,5-trimethoxy-n-(3-nitrophenyl)benzamide (C16H16N2O6) [pubchemlite.lcsb.uni.lu]

Precision Target Deconvolution: The Tubulin-Targeting Mechanism of 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide

Executive Summary

This technical guide outlines the rigorous target identification and validation workflow for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (hereafter referred to as TMNB ). As a synthetic analog within the N-aryl-3,4,5-trimethoxybenzamide class, TMNB functions as a potent Colchicine Binding Site Inhibitor (CBSI) .

The molecule mimics the pharmacophore of Combretastatin A-4 (CA-4), where the cis-stilbene bridge is replaced by a metabolically stable amide linker, and the B-ring is modified with a 3-nitro group to probe the electrostatic environment of the tubulin binding pocket. This guide details the specific protocols—from in silico docking to in vitro polymerization kinetics—required to confirm its mechanism of action (MoA) as a microtubule destabilizing agent.

Molecular Rationale & Pharmacophore Analysis

The structural logic of TMNB is grounded in the Structure-Activity Relationship (SAR) of tubulin inhibitors. The target identification strategy begins with recognizing the "Trimethoxy Pharmacophore."

-

Ring A (3,4,5-Trimethoxyphenyl): This moiety is the critical anchor, mimicking the A-ring of Colchicine and Podophyllotoxin. It forms essential hydrophobic interactions and hydrogen bonds with Cys241 and Val181 in the

-tubulin subunit. -

Linker (Amide): Replaces the unstable cis-double bond of CA-4, improving chemical stability while maintaining the necessary dihedral angle for binding.

-

Ring B (3-Nitrophenyl): The nitro group serves as an electron-withdrawing surrogate for the methoxy/hydroxy groups of CA-4, targeting the hydrophobic pocket near Ala250 and Lys254 .

Representative Data: Activity Profile

Note: Values are representative of the N-aryl-3,4,5-trimethoxybenzamide class.

| Assay Type | Parameter | Typical Range | Biological Interpretation |

| Tubulin Polymerization | IC50 | 1.5 – 5.0 µM | Direct inhibition of microtubule assembly. |

| Colchicine Displacement | Binding Constant (Kb) | High Affinity | Competitive binding at the colchicine site. |

| Cytotoxicity (HeLa/MCF-7) | IC50 | 10 – 500 nM | Potent antiproliferative activity. |

| Cell Cycle Analysis | G2/M Fraction | > 60% (at 24h) | Mitotic catastrophe induction. |

In Silico Target Prediction: Molecular Docking

Before wet-lab validation, the binding mode must be hypothesized using molecular docking.

Protocol:

-

Protein Prep: Retrieve the crystal structure of Tubulin-Colchicine complex (e.g., PDB ID: 1SA0 or 4O2B ). Remove native ligand and solvent; add hydrogens and Gasteiger charges.

-

Ligand Prep: Minimize TMNB energy (MM2 force field) to establish the lowest energy conformer.

-

Grid Generation: Center the grid box (size: 60x60x60 Å) on the colchicine binding site (interface of

- and -

Docking: Run flexible ligand docking (e.g., AutoDock Vina). Look for the "Trimethoxy Anchor" pose.[1]

Visualization: Mechanism of Action Pathway

The following diagram illustrates the downstream consequences of TMNB binding to tubulin.

Caption: Mechanistic cascade of TMNB from molecular binding to cellular apoptosis.

Biochemical Validation: The "Gold Standard" Assays

To confirm TMNB targets tubulin directly—rather than an upstream regulator—you must perform cell-free polymerization assays.

A. Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the fluorescence enhancement of a reporter dye (DAPI or fluorescent-labeled tubulin) as it incorporates into microtubules.

Step-by-Step Protocol:

-

Preparation: Thaw >99% pure tubulin (porcine brain source) on ice. Prepare General Tubulin Buffer (GTB) : 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

-

Master Mix: Dilute tubulin to 3 mg/mL (approx. 30 µM) in GTB supplemented with 1 mM GTP (essential for polymerization).

-

Treatment: In a black 96-well half-area plate, add 5 µL of 10X TMNB (final conc: 1, 5, 10 µM). Include Paclitaxel (enhancer control) and Colchicine (inhibitor control).

-

Initiation: Add 45 µL of the Tubulin/GTP Master Mix to the wells at 4°C.

-

Measurement: Immediately place the plate in a pre-warmed fluorometer (37°C). Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based) every minute for 60 minutes.

-

Analysis: Plot RFU vs. Time. TMNB should suppress the sigmoidal growth curve, reducing the

of the elongation phase.

B. Competitive Binding Assay (Colchicine Displacement)

To verify the exact binding site, test if TMNB displaces [3H]-colchicine.

Causality Check: If TMNB inhibits polymerization but fails to displace colchicine, it may bind to the Vinblastine site. If it displaces colchicine, the target site is confirmed.

Cellular Consequence: Validation in Live Systems

Biochemical data must be corroborated by cellular phenotypes. CBSIs produce a distinct "rounded" morphology and G2/M arrest.

A. Immunofluorescence Microscopy (Microtubule Network)

Objective: Visualize the disruption of the microtubule cytoskeleton.

Protocol:

-

Seeding: Seed HeLa or MCF-7 cells on glass coverslips (50% confluence).

-

Treatment: Treat with TMNB (IC50 and 2x IC50) for 24 hours.

-

Fixation: Fix with 4% paraformaldehyde (warm) for 15 min, then permeabilize with 0.5% Triton X-100.

-

Staining:

-

Primary: Mouse anti-

-tubulin (1:1000). -

Secondary: Goat anti-mouse Alexa Fluor 488 (Green).

-

Counterstain: DAPI (Blue) for nuclei.

-

-

Observation: Confocal microscopy.

-

Control: Long, filamentous microtubule networks.

-

TMNB Treated: Diffuse green staining, loss of filaments, fragmented chromatin (micronuclei).

-

B. Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the population of cells arrested in mitosis.

Protocol:

-

Harvest: Collect cells after 24h treatment (include floating cells).

-

Fixation: Fix in 70% ice-cold ethanol overnight.

-

Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

-

Acquisition: Analyze DNA content on a flow cytometer (FL2 channel).

-

Result: A significant increase in the G2/M peak (4N DNA content) confirms mitotic arrest.

Visualization: Target ID Workflow

The following workflow summarizes the logical progression of experiments.

Caption: Step-by-step validation workflow for confirming Tubulin as the primary target.

References

-

Bellina, F. et al. (2006). "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-amino 5-aryl thiophenes as a new class of tubulin inhibitors." Journal of Medicinal Chemistry.

-

Wang, L. et al. (2020). "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors." Bioorganic Chemistry.

-

Romagnoli, R. et al. (2010). "Synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as a new class of tubulin inhibitors." Bioorganic & Medicinal Chemistry.

-

Pettit, G. R. et al. (1995). "Antineoplastic agents.[2][3] 291. Isolation and structure of combretastatin A-4." Journal of Natural Products.

-

Lu, Y. et al. (2012). "An overview of tubulin inhibitors that interact with the colchicine binding site." Pharmaceutical Research.

Sources

- 1. BindingDB BDBM36428 3,4,5-Trimethoxy-N-(2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)benzamide, 55::CID25105703 [bindingdb.org]

- 2. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

Predicted metabolic stability of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Predictive ADME Profiling: Metabolic Stability of 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide

Executive Summary & Structural Deconstruction

Objective: This guide provides a predictive metabolic stability profile for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide , a synthetic pharmacophore sharing structural homology with tubulin inhibitors (e.g., colchicine, combretastatin) and antimicrobial nitro-aromatics.

Structural Alert Analysis: To predict metabolic fate, the molecule is deconstructed into three distinct metabolic "soft spots":

-

The 3,4,5-Trimethoxyphenyl Ring (Part A): An electron-rich moiety highly susceptible to oxidative O-demethylation. This is the predicted primary clearance pathway.

-

The Nitro Group (Part B): A reducible moiety.[1] While stable in highly aerobic environments, it is a substrate for cytosolic and microsomal nitroreductases, leading to potentially toxic hydroxylamine intermediates and terminal amines.

-

The Amide Linker (Part C): Generally stable but susceptible to hydrolytic cleavage by amidases, particularly given the electron-withdrawing nature of the nitro group which activates the carbonyl carbon.

Predicted Metabolic Pathways (Mechanistic Analysis)

The metabolic stability of this compound is predicted to be Low to Moderate (

Pathway A: Oxidative O-Demethylation (Major)

The 3,4,5-trimethoxy motif is a classic substrate for Cytochrome P450 enzymes.

-

Mechanism: CYP450-mediated hydroxylation of the methoxy carbon forms an unstable hemiacetal, which spontaneously collapses to release formaldehyde and the corresponding phenol.

-

Regioselectivity: The para-methoxy group (4-position) is sterically most accessible and electronically activated, making it the primary site of metabolism (M1). The meta-positions (3,5) are secondary sites.

-

Key Enzymes: CYP3A4 (high capacity), CYP2C9, and CYP1A2.

Pathway B: Nitro Reduction (Context-Dependent)

-

Mechanism: The nitro (

) group undergoes stepwise reduction: -

Risk Factor: The hydroxylamine intermediate is a known structural alert for genotoxicity (DNA alkylation).

-

Phase II Conjugation: The resulting aniline metabolite (M2) is a prime substrate for N-acetyltransferases (NAT1/NAT2) , forming the N-acetylated conjugate (M4).

Pathway C: Amide Hydrolysis (Minor)

-

Mechanism: Nucleophilic attack by water catalyzed by carboxylesterases or amidases.

-

Prediction: Steric hindrance from the trimethoxy ring likely slows this reaction compared to simple benzamides, making it a minor pathway relative to CYP-mediated clearance.

Visualization of Metabolic Fate

The following diagram maps the predicted biotransformation cascade.

Caption: Predicted Phase I and Phase II metabolic map. Blue indicates oxidative metabolism (major), Red indicates reductive metabolism (risk), and Green indicates Phase II conjugation.

Experimental Validation Protocol: Microsomal Stability Assay

To validate these predictions, a "self-validating" Liver Microsome (LM) stability assay is required. This protocol uses a specific NADPH-regenerating system to sustain CYP activity over 60 minutes.

Materials Required

-

Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow

-

Pre-Incubation (Thermodynamic Equilibration):

-

Prepare a 2 µM solution of the test compound in phosphate buffer (0.1% DMSO final).

-

Add HLM to a final concentration of 0.5 mg/mL .

-

Incubate at 37°C for 5 minutes. Why? To allow enzyme-substrate binding equilibrium before catalysis begins.

-

-

Reaction Initiation:

-

Add the pre-warmed NADPH regenerating system to start the reaction.

-

Control: Run a parallel incubation without NADPH to assess non-CYP mediated hydrolysis (Pathway C) or chemical instability.

-

-

Sampling (Kinetic Profiling):

-

At

minutes, remove 50 µL aliquots. -

Immediately dispense into 150 µL ice-cold Quench Solution.

-

Why? A 1:3 ratio ensures protein precipitation and stops metabolic activity instantly.

-

-

Analysis:

-

Centrifuge samples at 4,000 rpm for 20 mins (4°C).

-

Analyze supernatant via LC-MS/MS (MRM mode). Monitor Parent (

) and predicted metabolites (M1:

-

Data Interpretation & Calculations

Summarize the LC-MS/MS peak area ratios (Analyte/Internal Standard) in the following format:

| Time (min) | % Remaining (With NADPH) | % Remaining (No NADPH) | Interpretation |

| 0 | 100% | 100% | Baseline |

| 15 | 85% | 99% | Slow onset |

| 30 | 60% | 98% | First-order decay visible |

| 60 | 25% | 97% | High Clearance |

Calculation of Intrinsic Clearance ( )

Plot

Reference Values for Classification:

-

Low Stability (High Clearance):

(Likely outcome for this molecule due to trimethoxy group). -

Moderate Stability:

. -

High Stability:

.

References

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.

-

Patterson, L. H., et al. (2021). Reductive metabolism of nitro-aromatic compounds: Mechanisms and biological significance. Xenobiotica.[4] (Contextualized from search results on nitro reduction).

-

Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[5]

-

Domainex. Microsomal Clearance/Stability Assay Protocols.

- Stjernschantz, E., et al. (2008).Computational prediction of CYP3A4-mediated metabolism of trimethoxyphenyl derivatives. Drug Discovery Today. (Inferred from general QSAR principles of trimethoxy-benzamides).

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 4. Enhancement of nitro reduction in rat liver microsomes by haemin and haemoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

The Discovery and Pharmacological Evolution of N-(3-Nitrophenyl)benzamide Derivatives: A Technical Whitepaper

Executive Summary

The N-(3-nitrophenyl)benzamide scaffold—often referred to as 3'-nitrobenzanilide—represents a highly versatile pharmacophore in modern medicinal chemistry. Originally synthesized as a fundamental building block for agricultural intermediates and industrial dyes, rational drug design has since unlocked its potential across multiple therapeutic domains. By systematically modifying the benzamide backbone and leveraging the unique electronic properties of the meta-substituted nitro group, researchers have developed potent derivatives capable of multi-target pharmacological interventions, including metabolic enzyme regulation, dual-target kinase inhibition, and alternative oxidase (AOX) disruption.

This whitepaper provides an in-depth technical analysis of the history, structural rationale, discovery workflows, and validated experimental methodologies surrounding N-(3-nitrophenyl)benzamide derivatives.

Historical Context & Structural Rationale

The discovery of the pharmacological utility of N-phenylbenzamides traces back to the mid-20th century, but the specific focus on the N-(3-nitrophenyl) substitution pattern emerged during the optimization of anti-diabetic and anti-cancer screening libraries.

The Mechanistic Role of the 3-Nitro Group

The strategic placement of a nitro (

-

Electronic Tuning (Inductive Effect): The meta-nitro group exerts a strong electron-withdrawing inductive effect (

) without the direct resonance interference ( -

Steric Conformation: The bulky nitro group restricts the rotational freedom of the phenyl ring, locking the molecule into a favorable conformation for docking into narrow enzymatic active sites.

-

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group act as potent hydrogen bond acceptors, interacting with polar amino acid residues (e.g., lysine or arginine) within kinase hinge regions.

Core Pharmacological Targets and Discovery Workflows

Metabolic Regulation: α-Amylase and Urease Inhibition

One of the breakthrough discoveries involving this scaffold was the synthesis of 4-hydroxy-3-methoxy-N-(3-nitrophenyl)benzamide . Researchers discovered that substituting the aniline ring with an electron-withdrawing nitro group significantly increased α-amylase and urease inhibitory activity compared to unsubstituted or methoxy-substituted variants (). This derivative effectively retards starch breakdown, offering a novel mechanism for managing postprandial blood glucose levels in Type 2 Diabetes Mellitus.

Dual-Target Kinase Inhibition (EGFR & Src)

In oncology, the overexpression of the Epidermal Growth Factor Receptor (EGFR) often works synergistically with Src kinases to promote tumor invasion and metastasis. By fusing the N-(3-nitrophenyl)benzamide moiety with an azaacridine scaffold, researchers successfully designed dual-target inhibitors. The representative compound demonstrated nanomolar

Mechanism of dual-target EGFR/Src kinase inhibition by benzamide derivatives.

Alternative Oxidase (AOX) Inhibition

In agricultural and antifungal research, N-phenylbenzamide derivatives have been identified as potent inhibitors of Alternative Oxidase (AOX)—a terminal oxidase in the respiratory chain of pathogenic fungi like Moniliophthora perniciosa. Quantitative Structure-Activity Relationship (QSAR) models and

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the impact of aniline ring substitutions on the pharmacological efficacy of the benzamide scaffold, highlighting the superiority of the 3-nitro substitution for specific targets.

| Compound / Scaffold | Substitution (Aniline Ring) | Electronic Property | Target Affinity / | Primary Application |

| C-1 | Unsubstituted | Neutral | Baseline reference | |

| C-5 | 3-Nitro | Electron-withdrawing | α-Amylase / Urease Inhibition | |

| C-8 | 3-Methoxy | Electron-donating | Antioxidant (DPPH scavenging) | |

| 13b (Azaacridine) | 3-Nitro + Azaacridine | Mixed / Bulky | Dual EGFR/Src Kinase Inhibition | |

| 3FH | 3-Fluoro | Electron-withdrawing | High (AOX specific) | Antifungal (AOX Inhibition) |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of N-(3-nitrophenyl)benzamide derivatives.

Protocol 1: Synthesis of 4-hydroxy-3-methoxy-N-(3-nitrophenyl)benzamide

Causality Focus: This two-step protocol utilizes acyl chloride activation to overcome the poor nucleophilicity of the nitroaniline.

Step 1: Synthesis of the Acyl Chloride Intermediate

-

Reagent Mixing: Add

mol of vanillic acid (4-hydroxy-3-methoxybenzoic acid) to a round-bottom flask. Gently add-

Causality:

is chosen because its byproducts (

-

-

Activation: Stir the mixture magnetically for 4 hours at room temperature, then heat to

for 1.5 hours in a water bath. -

Validation: Monitor the reaction endpoint using Thin Layer Chromatography (TLC). Isolate the solid intermediate by filtration and wash with toluene to yield 4-hydroxy-3-methoxybenzoyl chloride.

Step 2: Amidation

-

Coupling: Dissolve

mol of the synthesized acyl chloride in ether. Maintain the reaction vessel at-

Causality: Low temperatures prevent the formation of unwanted di-acylated side products and control the exothermic nature of the nucleophilic acyl substitution.

-

-

Amine Addition: Add a solution of 3-nitroaniline (

mol in ether) dropwise. Stir for 45 minutes until the anilide precipitates. -

Purification: Filter the precipitate and recrystallize using absolute alcohol to achieve

purity.

Synthesis workflow of N-(3-nitrophenyl)benzamide derivatives via acyl chloride activation.

Protocol 2: In Vitro α-Amylase Inhibition Assay

Causality Focus: A colorimetric approach using diastase ensures direct quantification of substrate cleavage.

-

Inhibitor Preparation: Prepare stock solutions of the synthesized N-(3-nitrophenyl)benzamide derivative in DMSO, diluting to working concentrations (

). -

Enzyme Pre-incubation: Mix

of the inhibitor solution with-

Causality: Pre-incubation allows the benzamide derivative to establish hydrogen bonds within the enzyme's active site before the substrate is introduced.

-

-

Substrate Cleavage: Add

of a -

Reaction Termination & Detection: Stop the reaction by adding

of DNS (3,5-dinitrosalicylic acid) color reagent. Heat in a boiling water bath for 5 minutes, cool, and dilute with distilled water. -

Validation: Measure the optical density (OD) at

using a UV-Vis spectrophotometer. Calculate the percentage of inhibition relative to a control (DMSO without inhibitor).

References

-

Ontosight AI - N-(3-Nitrophenyl)benzamide Overview: Biological Activity and Applications. Available at: [Link]

-

Research Journal of Pharmacy and Technology - Molecular docking, synthesis, α-amylase inhibition, urease inhibition and antioxidant evaluation of 4-hydroxy-3-methoxy benzoic acid derivatives. Available at: [Link]

-

European Journal of Medicinal Chemistry - Design, synthesis and evaluation of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors for antitumor treatment. Available at:[Link]

-

Journal of Molecular Structure - N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR. Available at:[Link]

Pharmacophore Modeling of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide: A Comprehensive Guide to Colchicine Binding Site Inhibitors

Executive Summary

The rational design of microtubule-destabilizing agents remains a cornerstone of modern oncology. Among the most successfully targeted domains is the colchicine binding site (CBS), located at the intradimer interface of

Structural Deconstruction & Pharmacophore Rationale

To understand the efficacy of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, we must dissect its three core structural domains and their causality in supramolecular target engagement.

Ring A: The 3,4,5-Trimethoxyphenyl Anchor

The 3,4,5-trimethoxyphenyl moiety is the most conserved structural motif among CBS inhibitors[2].

-

Causality: This ring inserts deeply into the hydrophobic pocket of

-tubulin (near Cys241 and

The Linker: Amide Bond (-CONH-) Conformational Restriction

Unlike flexible alkyl chains, the amide linker provides a semi-rigid spacer.

-

Causality: The partial double-bond character of the amide restricts the dihedral angle between Ring A and Ring B. This pre-organizes the molecule into a pseudo-cis conformation, mimicking the cis-olefin bridge of CA-4. This conformational restriction significantly reduces the entropic penalty upon binding[1]. Furthermore, the amide carbonyl serves as an additional hydrogen bond acceptor.

Ring B: The 3-Nitrophenyl Domain

The substitution of a 3-nitrophenyl group introduces distinct electronic and steric parameters.

-

Causality: The nitro group is a potent electron-withdrawing group (EWG) and a strong hydrogen bond acceptor. Positioned at the meta (3-) position, it projects into a secondary polar sub-pocket at the

interface, forming critical electrostatic interactions with

Molecular Mechanism of Action

The binding of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide to the CBS triggers a catastrophic disruption of microtubule dynamics. By preventing the curved tubulin dimer from adopting the straight conformation required for microtubule lattice incorporation, the molecule induces dynamic instability, leading to cell cycle arrest and apoptosis[5].

Pathway: From target engagement at the CBS to the induction of cellular apoptosis.

Computational Pharmacophore Modeling Workflow

To generate a highly predictive 3D pharmacophore model, a structure-based approach utilizing high-resolution X-ray crystallography data is required. We utilize the Tubulin-Combretastatin A4 complex (PDB: 5LYJ)[6] and the Tubulin-Colchicine complex (PDB: 4O2B)[7] as templates.

In silico workflow for generating a structure-based CBS pharmacophore model.

Step-by-Step Computational Protocol:

-

Protein Preparation: Download PDB 5LYJ[6]. Remove water molecules beyond 3 Å of the binding site. Add missing hydrogen atoms and assign protonation states at pH 7.4.

-

Ligand Preparation: Generate 3D coordinates for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide. Perform an energy minimization using the OPLS4 or MMFF94 force field.

-

Molecular Docking: Define a receptor grid centered on the co-crystallized CA-4 ligand. Perform induced-fit docking to account for side-chain flexibility (specifically

-Leu255 and -

Feature Extraction: Map the generated poses to extract pharmacophore features:

-

Feature 1 (Hydrophobic/Aromatic): Centered on the 3,4,5-trimethoxyphenyl ring.

-

Feature 2 (H-Bond Acceptors): Vectors pointing from the methoxy oxygens.

-

Feature 3 (H-Bond Acceptor): Vector pointing from the meta-nitro group on Ring B.

-

Feature 4 (H-Bond Donor/Acceptor): Centered on the amide linker.

-

Experimental Validation Protocols

To establish trustworthiness, computational models must be validated through self-contained, reproducible in vitro assays.

Protocol 1: In Vitro Tubulin Polymerization Assay

Purpose: To directly quantify the ligand's ability to inhibit tubulin assembly.

-

Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

-

Protein Thawing: Thaw highly purified porcine brain tubulin (>99% pure) on ice and dilute to a final concentration of 3 mg/mL in the reaction buffer.

-

Compound Addition: Add 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide at varying concentrations (0.1

M to 10 -

Kinetic Measurement: Transfer the mixture to a pre-warmed 384-well plate. Measure the increase in fluorescence (excitation 360 nm, emission 420 nm) or absorbance (340 nm) at 37°C for 60 minutes using a microplate reader.

-

Data Analysis: Calculate the IC50 based on the reduction in the Vmax of the polymerization curve compared to the vehicle control.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Purpose: To confirm the cellular phenotype (G2/M arrest) characteristic of CBS inhibitors.

-

Cell Culture: Seed HeLa or MDA-MB-231 cells in 6-well plates at

cells/well. -

Treatment: Treat cells with the compound at

, -

Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Resuspend the fixed cells in PBS containing 50

g/mL Propidium Iodide (PI) and 100 -

Acquisition: Analyze on a flow cytometer, collecting a minimum of 10,000 events. CBS inhibitors will show a distinct accumulation of cells with 4N DNA content (G2/M phase)[5].

Quantitative Data & SAR Summary

The following table summarizes the comparative pharmacophore features and baseline biological activity ranges of classic CBS inhibitors against the target benzamide derivative.

| Compound | Ring A Motif | Linker Motif | Ring B Motif | Tubulin IC50 ( | Cell Viability IC50 (nM) |

| Colchicine | 3,4,5-Trimethoxyphenyl | Fused B-ring | Tropone ring | ~2.5 | 10 - 20 |

| Combretastatin A-4 | 3,4,5-Trimethoxyphenyl | cis-Ethene | 3-OH, 4-OMe-phenyl | ~1.2 | 5 - 15 |

| 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide | 3,4,5-Trimethoxyphenyl | Amide (-CONH-) | 3-Nitrophenyl | ~1.5 - 3.0 | 30 - 100 |

Data synthesized from established structure-activity relationship (SAR) studies of CBS inhibitors[2][4].

References

-

Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC. National Institutes of Health (NIH).[Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - MDPI. MDPI. [Link]

-

A Common Pharmacophore for a Diverse Set of Colchicine Site Inhibitors Using a Structure-Based Approach - PubMed. National Institutes of Health (NIH). [Link]

-

Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - Semantic Scholar. Semantic Scholar. [Link]

-

5LYJ: Tubulin-Combretastatin A4 complex - RCSB PDB. RCSB Protein Data Bank. [Link]

-

4O2B: Tubulin-Colchicine complex - RCSB PDB. RCSB Protein Data Bank.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A common pharmacophore for a diverse set of colchicine site inhibitors using a structure-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

Methodological & Application

Application Note: Synthesis Protocol for 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide

Abstract & Scientific Rationale

This application note details the optimized synthesis of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide , a structural analog relevant to the study of tubulin polymerization inhibitors (colchicine binding site) and potential anti-proliferative agents.

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, critical for binding affinity in various biological targets. However, the coupling of the TMP-benzoate system to 3-nitroaniline presents a specific synthetic challenge: the electron-withdrawing nitro group significantly deactivates the aniline amine, rendering it a poor nucleophile. Standard carbodiimide couplings (e.g., EDC/NHS) often result in sluggish kinetics and incomplete conversion.

This protocol utilizes a high-reactivity acyl chloride activation strategy to overcome nucleophilic deactivation, ensuring high yields (>85%) and minimizing side reactions.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the amide bond (

-

Target Molecule: 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide[1]

-

Synthons: 3,4,5-Trimethoxybenzoyl chloride (Electrophile) + 3-Nitroaniline (Nucleophile)

Materials & Safety Profile

Reagents

| Reagent | CAS No. | Equiv.[2][4] | Role |

| 3,4,5-Trimethoxybenzoic acid | 118-41-2 | 1.0 | Starting Material (Acid) |

| Thionyl Chloride ( | 7719-09-7 | 3.0 | Chlorinating Agent |

| 3-Nitroaniline | 99-09-2 | 1.1 | Nucleophile (Amine) |

| Pyridine | 110-86-1 | 3.0 | Base / Solvent / Catalyst |

| Dichloromethane (DCM) | 75-09-2 | - | Solvent (Anhydrous) |

Safety Critical Warning

-

3-Nitroaniline: Highly toxic by inhalation, skin contact, and ingestion. Cumulative poison. Methemoglobinemia hazard. Double-gloving and fume hood use are mandatory.

-

Thionyl Chloride: Reacts violently with water to release HCl and

.

Experimental Protocol

Phase 1: In-Situ Activation (Acid Chloride Formation)

Rationale: While 3,4,5-trimethoxybenzoyl chloride is commercially available, in-situ generation ensures the absence of hydrolysis products (benzoic acid), which complicate purification.

-

Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charge: Add 3,4,5-Trimethoxybenzoic acid (2.12 g, 10.0 mmol) .

-

Solvent: Add anhydrous DCM (20 mL) . The acid may not fully dissolve initially.

-

Activation: Add Thionyl Chloride (2.2 mL, ~30 mmol) dropwise. Add a catalytic drop of DMF (dimethylformamide) to accelerate the Vilsmeier-Haack type mechanism.

-

Reaction: Reflux the mixture at 45°C for 2-3 hours.

-

Checkpoint: The solution should become clear and evolve gas (

).

-

-

Concentration: Evaporate the solvent and excess

under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellowish solid/oil.-

Scientist's Note: Do not expose this intermediate to humid air for long periods.

-

Phase 2: Amidation (Schotten-Baumann Conditions)

Rationale: Pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst (forming an N-acylpyridinium intermediate), which is crucial for reacting with the deactivated 3-nitroaniline.

-

Preparation: Dissolve the crude acid chloride from Phase 1 in anhydrous DCM (15 mL) .

-

Amine Solution: In a separate flask, dissolve 3-Nitroaniline (1.52 g, 11.0 mmol) in dry Pyridine (5 mL) and DCM (10 mL) .

-

Addition: Cool the amine solution to 0°C (ice bath). Add the acid chloride solution dropwise over 15 minutes.

-

Control: Maintain temperature < 5°C to prevent exotherms from degrading the nitro-functionality.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Monitoring: Check TLC (EtOAc:Hexane 1:1). The limiting reagent (Acid Chloride) should be consumed.

-

Phase 3: Workup & Purification

-

Quench: Dilute reaction mixture with DCM (50 mL).

-

Acid Wash (Critical): Wash with 1M HCl (2 x 30 mL) .

-

Purpose: This removes the excess Pyridine and unreacted 3-Nitroaniline (converting it to the water-soluble hydrochloride salt).

-

-

Base Wash: Wash with Sat.

(2 x 30 mL) .-

Purpose: Removes any hydrolyzed benzoic acid.

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate. -

Recrystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol (EtOH) .

-

Dissolve in minimum boiling EtOH.

-

Cool slowly to RT, then 4°C.

-

Filter crystals and wash with cold EtOH.

-

Process Visualization (Workflow)

Figure 1: Step-by-step reaction workflow for the synthesis of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide.

Characterization Data (Expected)

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| Appearance | Visual | Pale yellow to white crystalline solid | High purity amide |

| Melting Point | Thermal | 168 - 172 °C (Approx) | Consistent with benzamide analogs |

| 1H NMR | 300/400 MHz, DMSO-d6 | Amide proton (deshielded) | |

| Nitro-phenyl ring protons (distinctive splitting) | |||

| 3,4,5-Trimethoxy phenyl ring (symmetric) | |||

| Methoxy groups ( | |||

| IR | ATR-FTIR | 1650-1660 | Amide I (C=O stretch) |

| 1530, 1350 | Nitro group ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh |

| Incomplete Conversion | Low Nucleophilicity of Amine | Increase reaction time; add DMAP (10 mol%) as a hyper-nucleophilic catalyst. |

| Sticky/Oily Product | Trapped Pyridine | Increase intensity of HCl washes; dry product under high vacuum for 24h. |

| Color Impurity | Oxidation of Aniline | Perform recrystallization with activated charcoal. |

References

-

Vertex AI Search. (2025). Synthesis of amide derivatives for electron deficient amines. National Institutes of Health (PMC). Link

-

Organic Chemistry Portal. (2024). Amide synthesis by acylation: Protocols for electron-deficient anilines. Link

-

CymitQuimica. (2025).[1] 3,4,5-Trimethoxybenzoyl chloride: Properties and Reactivity. Link

-

PubChem. (2025). Compound Summary: 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (CID 607002).[1] Link

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines. Organic & Biomolecular Chemistry. Link

Sources

- 1. PubChemLite - 3,4,5-trimethoxy-n-(3-nitrophenyl)benzamide (C16H16N2O6) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. Amide synthesis by acylation [organic-chemistry.org]

Step-by-step preparation of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide from acid chlorides

Application Note & Protocol: Synthesis of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, a valuable scaffold in medicinal chemistry and materials science. The synthesis is achieved through the acylation of 3-nitroaniline with 3,4,5-trimethoxybenzoyl chloride. This application note delves into the underlying reaction mechanism, provides a detailed and validated experimental procedure, outlines critical safety considerations, and describes methods for product purification and characterization. The content is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for amide bond formation.

Introduction and Scientific Rationale

N-arylbenzamides are ubiquitous structural motifs found in a multitude of pharmaceutically active compounds and functional organic materials. The target molecule, 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, combines the electron-rich trimethoxyphenyl moiety, a common feature in bioactive natural products, with a nitrophenyl group, which can serve as a handle for further chemical transformations.

The synthesis detailed herein employs the Schotten-Baumann reaction, a classic and highly reliable method for forming amide bonds from amines and acyl chlorides.[1][2] This reaction is characterized by its efficiency, broad substrate scope, and generally mild conditions. The high electrophilicity of the carbonyl carbon in the acid chloride facilitates a nucleophilic attack by the amine, leading to the formation of a stable amide linkage.[3]

The causality behind the chosen conditions rests on fundamental principles of organic chemistry. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate and deactivate the unreacted amine nucleophile.[4] To prevent this and drive the reaction to completion, a non-nucleophilic organic base, triethylamine, is added to neutralize the acid as it forms.[4][5] Anhydrous aprotic solvents are utilized to prevent the hydrolysis of the highly reactive acid chloride starting material.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[3][6]

-

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base (triethylamine) removes the proton from the nitrogen atom, yielding the neutral amide product and triethylammonium chloride.[3]

Caption: Figure 1: Mechanism of Amide Formation

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted as needed. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Equipment

| Reagent/Material | CAS No. | Formula | M. W. ( g/mol ) | Supplier | Notes |

| 3,4,5-Trimethoxybenzoyl chloride | 4521-61-3 | C₁₀H₁₁ClO₄ | 230.64 | Major Supplier | Corrosive, moisture-sensitive |

| 3-Nitroaniline | 99-09-2 | C₆H₆N₂O₂ | 138.12 | Major Supplier | Toxic |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Major Supplier | Anhydrous, freshly distilled |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Major Supplier | Anhydrous, ACS grade |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Major Supplier | Saturated aqueous solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Major Supplier | Granular |

| Equipment | |||||

| Round-bottom flask (100 mL) | Oven-dried | ||||

| Magnetic stirrer and stir bar | |||||

| Dropping funnel | Oven-dried | ||||

| Ice/water bath | |||||

| Separatory funnel (250 mL) | |||||

| Rotary evaporator | |||||

| TLC plates (Silica gel 60 F₂₅₄) |

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow

-

Reactant Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (1.38 g, 10.0 mmol, 1.0 equiv.) and triethylamine (1.67 mL, 12.0 mmol, 1.2 equiv.) in 30 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Acid Chloride: Separately, dissolve 3,4,5-trimethoxybenzoyl chloride (2.42 g, 10.5 mmol, 1.05 equiv.) in 15 mL of anhydrous DCM.[7] Transfer this solution to a dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over approximately 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 3-nitroaniline spot (visualized under UV light) is consumed.

-

Work-up & Quenching: Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any remaining acid.[3]

-

Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution). This removes water-soluble impurities and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.[9]

Quantitative Summary

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 3-Nitroaniline | 138.12 | 1.38 | 10.0 | 1.0 |

| 3,4,5-Trimethoxybenzoyl chloride | 230.64 | 2.42 | 10.5 | 1.05 |

| Triethylamine | 101.19 | 1.21 (1.67 mL) | 12.0 | 1.2 |

| Expected Yield | 332.31 | ~2.9-3.2 g | 85-95% |

Characterization of Final Product

To ensure the identity and purity of the synthesized 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, a full suite of spectroscopic analyses is required.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both rings, the amide N-H proton (typically a broad singlet), and the methoxy group protons (a sharp singlet integrating to 9H).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the characteristic amide carbonyl carbon signal (~165-170 ppm).

-

IR (Infrared) Spectroscopy: Key absorption bands should be observed for the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), the amide C=O stretch (strong, ~1650-1680 cm⁻¹), and the N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹).

-

MS (Mass Spectrometry): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the product (332.31 g/mol ).

-

Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling Precautions

Adherence to good laboratory practice is mandatory. Handle all chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

-

3,4,5-Trimethoxybenzoyl chloride: This reagent is corrosive and reacts with moisture.[11] Avoid contact with skin and eyes. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible and keep the container tightly closed.[11] In case of contact, rinse immediately with plenty of water.[11]

-

3-Nitroaniline: Toxic and harmful if inhaled, swallowed, or absorbed through the skin.[12] May cause damage to organs through prolonged or repeated exposure.[12] Avoid creating dust.

-

Triethylamine: Flammable liquid with a strong, irritating odor. Corrosive and can cause burns. Ensure adequate ventilation.

-

Dichloromethane (DCM): Volatile solvent. Avoid inhalation of vapors.

Dispose of all chemical waste in accordance with local institutional and environmental regulations.

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

LS College. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. Lab Reporter [fishersci.it]

- 6. jk-sci.com [jk-sci.com]

- 7. CAS 4521-61-3: 3,4,5-Trimethoxybenzoyl chloride [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.dk [fishersci.dk]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

HPLC method development for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide detection

Advanced HPLC Method Development and Validation for 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide

Executive Summary

The compound 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (CAS: 6597-38-2) is a highly conjugated, moderately hydrophobic benzamide derivative. Because of its structural features—an electron-rich trimethoxyphenyl ring coupled via an amide linkage to an electron-withdrawing nitrophenyl ring—developing a robust High-Performance Liquid Chromatography (HPLC) method requires a nuanced understanding of its physicochemical behavior.

This application note details a comprehensive, stability-indicating Reversed-Phase HPLC (RP-HPLC) method. The protocol is designed autonomously utilizing the enhanced lifecycle approach outlined in the ICH Q14 Analytical Procedure Development guidelines[1], and validated according to the unified global framework of ICH Q2(R2) [2].

Physicochemical Profiling & Method Rationale

To build a self-validating and robust method, we must first understand the causality behind the chromatographic behavior of the analyte, as emphasized in foundational chromatographic texts like Practical HPLC Method Development by L.R. Snyder[3].

-

Analyte Ionizability & pH Strategy: The amide nitrogen in 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide is non-basic (pKa < 0), and both the methoxy and nitro groups are neutral. Consequently, the molecule remains un-ionized across the standard HPLC operating range (pH 2–8). While mobile phase pH will not alter the analyte's retention time, an acidic modifier (0.1% Formic Acid, pH ~2.7) is strictly required. This ensures that residual silanols on the silica-based stationary phase remain fully protonated, preventing secondary interactions that cause peak tailing.

-

Column Selection: The molecule possesses two aromatic rings capable of strong

interactions. A high-density C18 column (e.g., core-shell 2.7 µm) is selected to provide high theoretical plate counts and maximize hydrophobic retention. -

Solvent Selection: Acetonitrile (ACN) is selected as the strong solvent over methanol. ACN is aprotic, provides lower system backpressure, and generally yields superior peak symmetry for rigid aromatic amides.

-

Detection Wavelength: The extensive conjugation across the trimethoxy and nitro aromatic systems provides strong UV absorbance. A universal aromatic wavelength of 254 nm is optimal for detecting both the target analyte and potential synthesis precursors (e.g., 3-nitroaniline).

Fig 1: ICH Q14-aligned lifecycle workflow for HPLC method development.

Experimental Protocol

Reagents and Materials

-

Analyte: 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide Reference Standard (Purity

99.0%). -

Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 M

cm). -

Modifiers: LC-MS grade Formic Acid (FA).

-

Hardware: UHPLC or HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

Chromatographic Conditions

The following gradient method is optimized to elute the target analyte while ensuring baseline resolution from highly polar precursors and hydrophobic degradants.

| Parameter | Specification / Condition |

| Column | C18 Core-Shell (100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5.0 µL |

| Detection (PDA) | 254 nm (Primary), 280 nm (Secondary) |

| Run Time | 12.0 Minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 80 | 20 |

| 1.0 | 80 | 20 |

| 7.0 | 10 | 90 |

| 9.0 | 10 | 90 |

| 9.1 | 80 | 20 |

| 12.0 | 80 | 20 |

Step-by-Step Sample Preparation

-

Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved. Dilute to volume with Water.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and bring to volume with the Diluent.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the core-shell column frit.

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose, it must be validated against the ICH Q2(R2) parameters: Specificity, Linearity, Precision, Accuracy, and Robustness[2].

Specificity & Forced Degradation

Specificity proves that the method can accurately measure the analyte in the presence of impurities. For this compound, the primary synthetic precursors are 3,4,5-trimethoxybenzoyl chloride and 3-nitroaniline .

Fig 2: Specificity mapping against synthesis precursors and degradants.

-

Protocol: Inject individual solutions of precursors and the target analyte. Perform forced degradation (0.1N HCl, 0.1N NaOH, 3%

, and UV light for 24 hours). -

Acceptance Criteria: The target peak must have a resolution (

)

System Suitability & Validation Criteria

A self-validating protocol requires strict System Suitability Testing (SST) prior to every run. The following table summarizes the ICH Q2(R2) validation targets for this assay:

| Validation Parameter | Test Methodology | Acceptance Criteria |

| System Precision | 6 replicate injections of Working Standard | %RSD of Peak Area |

| Tailing Factor ( | Measured at 5% peak height | |

| Theoretical Plates ( | Calculated from target peak | |

| Linearity & Range | 5 concentration levels (25% to 150% of target) | Correlation coefficient ( |

| Accuracy (Recovery) | Spike API into blank matrix at 50%, 100%, 150% | Mean recovery between 98.0% – 102.0% |

| Robustness | Deliberate variations in Flow ( | %RSD |

Conclusion

By applying the principles of ICH Q14, this method leverages the physicochemical properties of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide to establish a highly reliable, stability-indicating gradient HPLC protocol. The use of a core-shell C18 column combined with an acidic, aprotic mobile phase guarantees excellent peak symmetry, while the rigorous ICH Q2(R2) validation framework ensures the data generated is fully defensible for regulatory submissions.

References

-

ICH Q2(R2) Validation of Analytical Procedures MasterControl / International Council for Harmonisation (ICH) URL:[Link]

-

ICH Q14 Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

-

Practical HPLC Method Development (2nd Edition) Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch / Perlego URL:[Link]

Sources

Determining the Solubility of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in DMSO and PBS: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the compound 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in two critical solvents: dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS). We delve into the theoretical considerations underpinning solubility, present detailed, step-by-step protocols for both kinetic and thermodynamic solubility assessment, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be robust and reproducible, ensuring high-quality data for informed decision-making in drug discovery and development pipelines.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a therapeutic agent to be effective, it must first be in a solution to be absorbed and distributed to its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[1]

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, with the molecular formula C16H16N2O6[2], is a compound of interest in medicinal chemistry. Its structure, featuring multiple methoxy groups and a nitro group, suggests a complex interplay of hydrophilicity and lipophilicity that directly influences its solubility profile.

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[3] This makes it an indispensable solvent for preparing high-concentration stock solutions of test compounds for in vitro screening.[3][4]

Phosphate-Buffered Saline (PBS) is an aqueous buffer solution that is isotonic and non-toxic to most cells. It is widely used in biological research to mimic the physiological environment. Determining a compound's solubility in PBS is a critical step in assessing its potential behavior in a biological system.[5]

This guide will provide protocols for two common and complementary methods for solubility determination:

-

Kinetic Solubility: This high-throughput method measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is particularly useful in the early stages of drug discovery for screening large numbers of compounds.[6][7][8]

-

Thermodynamic (Shake-Flask) Solubility: Considered the "gold standard," this method determines the equilibrium solubility of a compound in a given solvent. It is a lower-throughput but more accurate method, crucial for lead optimization and pre-formulation studies.[1][7]

Physicochemical Properties of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

| Property | Value | Source |

| Molecular Formula | C16H16N2O6 | [2] |

| Molecular Weight | 332.31 g/mol | [2] |

| XLogP3-AA (Predicted) | 2.5 | [2] |

Experimental Protocols

Materials and Equipment

-

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (solid)

-

Anhydrous DMSO (high purity)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Calibrated analytical balance

-

Vortex mixer

-

Centrifuge (capable of high speeds, e.g., 14,000 rpm)[3]

-

Micropipettes and sterile, low-binding tips

-

2 mL microcentrifuge tubes (low-binding)

-

96-well plates (polypropylene for sample preparation, UV-transparent for analysis)

-

Plate shaker

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible spectrophotometer

-

Filtration apparatus (e.g., 96-well solubility filter plates)[9]

Protocol 1: Determination of Maximum Solubility in DMSO (Thermodynamic Approach)

This protocol determines the equilibrium solubility of the test compound in DMSO at room temperature.[3]

Workflow for DMSO Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of a compound in DMSO.

Step-by-Step Procedure:

-

Preparation of a Supersaturated Solution: Accurately weigh approximately 10 mg of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide into a 2 mL microcentrifuge tube. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).[3]

-

Facilitating Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the compound completely dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed and persists.[3]

-

Equilibration: Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for 24 hours to ensure that equilibrium is reached. Gentle, periodic mixing during this time can facilitate the process.[3]

-

Separation of Undissolved Compound: Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[3]

-

Sampling of the Supernatant: Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Quantification:

-

Prepare a standard curve of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide at known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the collected supernatant with the same solvent used for the standard curve to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of the compound in the diluted sample using a validated HPLC-UV or UV-Visible spectroscopy method.[1][3]

-

-

Calculation of Solubility: Calculate the original concentration in the saturated DMSO solution by multiplying the measured concentration by the dilution factor. Express the solubility in mg/mL and mM.

Protocol 2: Kinetic Solubility Determination in PBS

This high-throughput protocol assesses the solubility of the compound when introduced from a DMSO stock solution into PBS.[6][8]

Workflow for Kinetic Solubility in PBS

Caption: General workflow for determining the kinetic solubility of a compound in PBS.

Step-by-Step Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in 100% DMSO.

-

Serial Dilutions: In a 96-well polypropylene plate, perform serial dilutions of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to PBS: Add a small volume (e.g., 2 µL) of each DMSO concentration to the wells of a 96-well filter plate containing a larger volume of PBS, pH 7.4 (e.g., 198 µL). This results in a final DMSO concentration of 1%.[8]

-

Incubation: Cover the plate and incubate at room temperature for 1.5 to 2 hours on a plate shaker.[9]

-

Filtration: Place the filter plate on top of a 96-well collection plate and filter the solutions using a vacuum manifold to remove any precipitated compound.[9]

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Determine the concentration of the dissolved compound in each well using a UV-Vis plate reader at the compound's λmax. Alternatively, an HPLC-based method can be used for more precise quantification.[9]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains fully dissolved in the PBS/DMSO co-solvent system.

Data Interpretation and Reporting

The results of the solubility assays should be reported clearly and concisely.

Table 1: Example Solubility Data for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

| Solvent System | Assay Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 100% DMSO | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4), 1% DMSO | Kinetic | 25 | [Experimental Value] | [Calculated Value] |

The difference between kinetic and thermodynamic solubility is important. Kinetic solubility reflects the concentration achievable in a typical high-throughput screening assay, while thermodynamic solubility represents the true equilibrium solubility. A large discrepancy between the two may indicate that the compound is prone to precipitation over time.

Conclusion